molecular formula C15H11FN2O2S B273118 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B273118
M. Wt: 302.3 g/mol
InChI Key: ITEDMLUEVSAXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as FMB, is a novel small molecule that has been developed and studied for its potential applications in scientific research. FMB belongs to the class of benzothiazole derivatives, which have been shown to exhibit a range of biological activities, including anticancer, antiviral, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and transcription. This compound has also been shown to induce oxidative stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. This compound has also been shown to protect against oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is its high potency and selectivity against cancer cells, making it a promising candidate for the development of novel anticancer drugs. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical development. However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

There are several future directions for the development of 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide and its derivatives. One area of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of interest is the development of this compound-based prodrugs, which can improve the bioavailability and pharmacokinetic properties of the compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields, such as neurodegenerative diseases and infectious diseases. Overall, this compound is a promising compound with potential applications in various scientific research fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide involves a multi-step process, starting with the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methoxy-2-mercaptobenzothiazole in the presence of triethylamine to give the desired product, this compound. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its anticancer activity, as benzothiazole derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines. This compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis.

properties

Molecular Formula

C15H11FN2O2S

Molecular Weight

302.3 g/mol

IUPAC Name

3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C15H11FN2O2S/c1-20-11-5-6-13-12(8-11)17-15(21-13)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)

InChI Key

ITEDMLUEVSAXSW-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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